4-Ethynyl-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-Ethynyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H3F3N2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-(trifluoromethyl)pyrimidine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-Ethynyl-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethyl)pyridine: Lacks the ethynyl group but contains the trifluoromethyl group on a pyridine ring.
Uniqueness
4-Ethynyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of the ethynyl and trifluoromethyl groups on a pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C7H3F3N2 |
---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
4-ethynyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H3F3N2/c1-2-5-3-4-11-6(12-5)7(8,9)10/h1,3-4H |
InChI Key |
CJYAPWBYJDEZTP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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